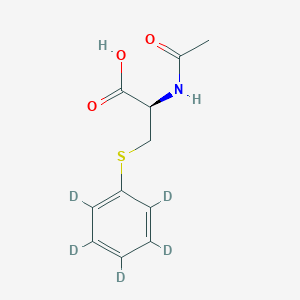
Antibacterial agent 186
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
. This compound has shown significant promise in the field of antibacterial research due to its unique properties and effectiveness against resistant bacterial strains.
Métodos De Preparación
The synthesis of antibacterial agent 186 involves several steps, typically starting with the preparation of the core structure followed by functionalization to enhance its antibacterial properties. The synthetic route often includes the use of arylurea derivatives, which are known for their antibacterial activity . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Specific details on the reaction conditions and reagents used in the synthesis of this compound are proprietary and may vary depending on the manufacturer.
Análisis De Reacciones Químicas
Antibacterial agent 186 undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the compound, potentially enhancing its antibacterial properties.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, affecting its reactivity and stability.
Aplicaciones Científicas De Investigación
Antibacterial agent 186 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the synthesis and reactivity of arylurea derivatives.
Biology: Investigated for its effects on bacterial biofilm formation and its potential to disrupt existing biofilms.
Medicine: Explored as a potential treatment for infections caused by multidrug-resistant Staphylococcus epidermidis.
Mecanismo De Acción
The mechanism of action of antibacterial agent 186 involves its interaction with bacterial cell membranes and biofilms. The compound disrupts the biofilm matrix, making the bacteria more susceptible to antibacterial agents. It also interferes with essential bacterial processes, leading to cell death. The specific molecular targets and pathways involved in its action are still under investigation, but it is believed to affect the integrity and function of bacterial cell membranes .
Comparación Con Compuestos Similares
Antibacterial agent 186 is unique in its ability to target biofilm-producing strains of Staphylococcus epidermidis. Similar compounds include:
Daptomycin: Another antibacterial agent known for its activity against biofilm-producing bacteria.
Linezolid: Effective against multidrug-resistant bacterial strains but with a different mechanism of action.
Tigecycline: A broad-spectrum antibiotic with activity against a wide range of bacteria, including resistant strains . This compound stands out due to its specific antibiofilm properties and its potential for use in treating infections that are difficult to manage with other antibiotics.
Propiedades
Fórmula molecular |
C26H27ClF3N3O2S |
|---|---|
Peso molecular |
538.0 g/mol |
Nombre IUPAC |
1-(3-chlorophenyl)-3-[1-[3-thiophen-2-yl-3-[4-(trifluoromethyl)phenoxy]propyl]piperidin-4-yl]urea |
InChI |
InChI=1S/C26H27ClF3N3O2S/c27-19-3-1-4-21(17-19)32-25(34)31-20-10-13-33(14-11-20)15-12-23(24-5-2-16-36-24)35-22-8-6-18(7-9-22)26(28,29)30/h1-9,16-17,20,23H,10-15H2,(H2,31,32,34) |
Clave InChI |
SSQKZUFKRPRELW-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCC1NC(=O)NC2=CC(=CC=C2)Cl)CCC(C3=CC=CS3)OC4=CC=C(C=C4)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![ethyl 2-[(1R,3R)-4-methyl-3-[[(2R,3S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]-propylamino]-1-propoxypentyl]-1,3-thiazole-4-carboxylate](/img/structure/B12372374.png)
![(2R)-N-[bis(diethoxyphosphoryl)methyl]-3-[4-[(2,6-dichlorophenyl)methoxy]phenyl]-2-[[(E)-3-(2,3,4,5,6-pentafluorophenyl)prop-2-enoyl]amino]propanamide](/img/structure/B12372378.png)




![[2-[4-(dimethylamino)butanoyloxymethyl]-3-(4,4-dioctoxybutanoyloxy)propyl] (9Z,12Z)-octadeca-9,12-dienoate](/img/structure/B12372415.png)
![N-[7-[3-(1,3-dihydroisoindol-2-yl)propoxy]-6-methoxy-4-pyrrolidin-1-ylquinazolin-2-yl]-N',N'-dimethylethane-1,2-diamine](/img/structure/B12372420.png)




